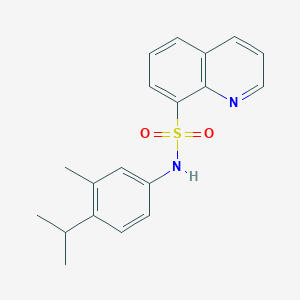

(3-Methyl-4-(isopropyl)phenyl)(8-quinolylsulfonyl)amine

描述

属性

IUPAC Name |

N-(3-methyl-4-propan-2-ylphenyl)quinoline-8-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S/c1-13(2)17-10-9-16(12-14(17)3)21-24(22,23)18-8-4-6-15-7-5-11-20-19(15)18/h4-13,21H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRJIFGOUURVKSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-4-(isopropyl)phenyl)(8-quinolylsulfonyl)amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

(3-Methyl-4-(isopropyl)phenyl)(8-quinolylsulfonyl)amine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or hydrocarbons.

科学研究应用

(3-Methyl-4-(isopropyl)phenyl)(8-quinolylsulfonyl)amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used as a probe to study biological processes and interactions.

作用机制

The mechanism of action of (3-Methyl-4-(isopropyl)phenyl)(8-quinolylsulfonyl)amine involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting its replication and transcription. The sulfonyl amine group can interact with proteins, potentially inhibiting their function or altering their activity. These interactions can lead to various biological effects, depending on the specific context and target .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares key functional groups with other sulfonamides and aryl-substituted amines. Below is a comparative analysis with structurally related compounds from the provided evidence:

Key Differences and Implications:

Sulfonamide vs. Unlike the triazole core in , the quinoline-phenyl system in the target may confer fluorescence or metal-chelating properties.

Substituent Effects: The 3-methyl-4-isopropylphenyl group in the target increases steric hindrance relative to the 4-chlorophenyl group in and , which could reduce metabolic degradation but also limit solubility. The 8-quinolylsulfonyl group differentiates the target from simpler amines like N-Isopropylaniline , likely enhancing bioactivity.

Toxicity and Regulatory Considerations :

- Isopropyl-containing compounds (e.g., Fenamiphos , N-Isopropylaniline ) are often regulated due to toxicity risks. The target’s structural complexity may mitigate such risks but requires validation .

Research Findings and Data

Physicochemical Properties (Inferred from Analogs):

生物活性

(3-Methyl-4-(isopropyl)phenyl)(8-quinolylsulfonyl)amine is a complex organic compound notable for its potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of a quinoline moiety and a sulfonyl amine group, which contributes to its biological activity. The structural formula can be represented as follows:

This structure allows for interactions with various biological targets, making it a valuable compound in medicinal chemistry.

The biological activity of this compound can be attributed to its ability to interact with DNA and proteins:

- DNA Interaction : The quinoline moiety can intercalate with DNA, influencing replication and transcription processes.

- Protein Interaction : The sulfonyl amine group may inhibit protein functions or alter their activities, leading to various downstream effects in cellular processes.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit antitumor properties. For instance, studies on related quinoline derivatives have shown selective cytotoxicity against several cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MDA-MB-231 (Breast Cancer) | < 10 |

| Compound B | HCT-15 (Colon Cancer) | 15 |

| Compound C | EKVX (Lung Cancer) | 5 |

These results suggest that the compound could be further evaluated for its potential as an anticancer agent.

Antimicrobial Activity

Antimicrobial screening of quinoline derivatives has demonstrated effectiveness against various bacterial strains. For example, certain derivatives showed minimum inhibitory concentrations (MIC) against Staphylococcus aureus:

| Compound | MIC (µg/mL) |

|---|---|

| Compound 1 | 16 |

| Compound 2 | 32 |

| Compound 3 | 32 |

This antimicrobial potential indicates that this compound may also be useful in developing new antibacterial agents.

Case Studies and Research Findings

- Study on Antitumor Activity : A study published in PubMed Central examined the antitumor effects of quinoline derivatives, revealing that specific structural modifications enhanced activity against various cancer cell lines. The findings emphasized the importance of functional groups in determining efficacy .

- Antimicrobial Efficacy : Another research effort focused on synthesizing new derivatives of substituted quinazolinones, which are structurally related to the compound . Results indicated significant antimicrobial activity against multiple strains, reinforcing the potential for similar compounds .

- Mechanistic Insights : Investigations into the mechanism revealed that compounds with similar structures could modulate key cellular pathways involved in cancer progression and microbial resistance .

常见问题

Q. What are the optimal synthetic routes for (3-Methyl-4-(isopropyl)phenyl)(8-quinolylsulfonyl)amine, and how can purity be ensured?

Methodological Answer:

- Synthesis Design : Utilize stepwise coupling of the quinoline sulfonyl chloride with the substituted phenylamine under anhydrous conditions. Heating at 60–80°C in a polar aprotic solvent (e.g., DMF) with a base (e.g., triethylamine) facilitates the reaction .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures to achieve >95% purity. Monitor purity via HPLC with UV detection at 254 nm .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the sulfonamide linkage and substituent positions. Compare chemical shifts with analogous quinoline derivatives .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns via electrospray ionization (ESI+) .

- FTIR Spectroscopy : Identify sulfonyl (S=O, ~1350–1150 cm) and amine (N–H, ~3300 cm) functional groups .

Q. How can researchers address contradictory data in pharmacological studies involving this compound?

Methodological Answer:

- Experimental Replication : Standardize assay conditions (e.g., cell line viability, incubation time, and solvent controls) to minimize variability .

- Dose-Response Analysis : Perform EC or IC curves across multiple concentrations to identify non-linear effects. Use statistical tools like ANOVA to assess significance .

Advanced Research Questions

Q. What computational methods predict the environmental fate of this compound?

Methodological Answer:

- QSAR Modeling : Apply Quantitative Structure-Activity Relationship (QSAR) models to estimate biodegradation half-life and bioaccumulation potential. Use software like EPI Suite or TEST .

- Molecular Dynamics Simulations : Simulate interactions with soil organic matter or aqueous environments to assess persistence and mobility .

Q. How does chirality influence the biological activity of this compound?

Methodological Answer:

Q. What experimental designs evaluate the compound’s stability under varying pH and temperature?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 9–11) conditions at 40°C for 24–72 hours. Monitor degradation products via LC-MS .

- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Assess physical (e.g., color, solubility) and chemical (e.g., impurity profile) stability .

Q. How can researchers identify synergistic effects between this compound and other bioactive molecules?

Methodological Answer:

- Combinatorial Screening : Use checkerboard assays to test combinations with antibiotics or anticancer agents. Calculate fractional inhibitory concentration (FIC) indices .

- Transcriptomic Profiling : Perform RNA sequencing on treated cells to identify pathways modulated by the combination therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。